molecular formula C21H43ClN2O B12000019 N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride CAS No. 144650-69-1

N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride

Cat. No.: B12000019
CAS No.: 144650-69-1
M. Wt: 375.0 g/mol
InChI Key: LEZUGEFYHBOVLY-UHFFFAOYSA-M
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Description

N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound with the molecular formula C21H43ClN2O. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride typically involves the reaction of N,N-dimethyl-1-tetradecanamine with 2-(2-cyanoethoxy)ethyl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include primary amines or other reduced forms of the cyano group.

    Substitution: Products vary based on the nucleophile used, resulting in different substituted ammonium compounds.

Scientific Research Applications

N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology experiments as a transfection reagent.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes and other biological structures, facilitating the delivery of molecules into cells. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and fluidity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-hexadecanaminium chloride
  • N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-octadecanaminium chloride

Uniqueness

N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific chain length and the presence of the cyanoethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly suitable for specific applications in research and industry.

Properties

CAS No.

144650-69-1

Molecular Formula

C21H43ClN2O

Molecular Weight

375.0 g/mol

IUPAC Name

2-(2-cyanoethoxy)ethyl-dimethyl-tetradecylazanium;chloride

InChI

InChI=1S/C21H43N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-23(2,3)19-21-24-20-16-17-22;/h4-16,18-21H2,1-3H3;1H/q+1;/p-1

InChI Key

LEZUGEFYHBOVLY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-]

Origin of Product

United States

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